molecular formula C6H9NO3 B2704994 2-(5-Oxopyrrolidin-3-yl)acetic acid CAS No. 32741-98-3

2-(5-Oxopyrrolidin-3-yl)acetic acid

Cat. No. B2704994
CAS RN: 32741-98-3
M. Wt: 143.142
InChI Key: YKTYYHBGRGVBPG-UHFFFAOYSA-N
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Description

“2-(5-Oxopyrrolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C6H9NO3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .


Molecular Structure Analysis

The molecular weight of “2-(5-Oxopyrrolidin-3-yl)acetic acid” is 143.14 . The IUPAC name is (5-oxo-3-pyrrolidinyl)acetic acid . The InChI code is 1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) .


Chemical Reactions Analysis

The pyrrolidine ring in “2-(5-Oxopyrrolidin-3-yl)acetic acid” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“2-(5-Oxopyrrolidin-3-yl)acetic acid” is a powder . . The storage temperature is room temperature .

Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(5-oxopyrrolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYYHBGRGVBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Oxopyrrolidin-3-yl)acetic acid

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